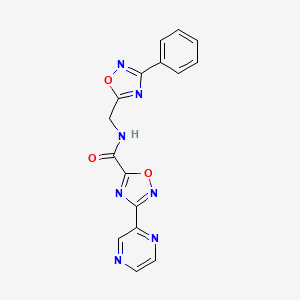![molecular formula C11H17N3O2 B2388953 tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate CAS No. 2386720-52-9](/img/structure/B2388953.png)
tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research has demonstrated the versatility of tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate derivatives in organic synthesis. For instance, Yadav and Sriramurthy (2005) described the efficient reaction of silylmethyl-substituted aziridine and azetidine with nitriles and carbonyl substrates, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products. This work highlights the compound's role in generating structurally diverse heterocycles through formal [3 + 2] and [4 + 2] cycloaddition reactions, emphasizing its utility in synthesizing complex molecules (Yadav & Sriramurthy, 2005).
Li et al. (2003) showcased the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This method underscores the compound's significance in facilitating straightforward and selective modifications of the imidazo[1,2-a]pyrimidine scaffold, pivotal in medicinal chemistry and material science (Li et al., 2003).
Structural Characterization and Analysis
Dhanalakshmi et al. (2018) conducted a detailed crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, providing insight into the molecular conformation and intermolecular interactions. Such analyses are crucial for understanding the structural basis of the compound's reactivity and potential interactions in biological systems or complex chemical reactions (Dhanalakshmi et al., 2018).
Chen et al. (2021) highlighted the synthesis and structural elucidation of a derivative, demonstrating its utility as a core fragment in drug molecules. Their work includes comprehensive characterization techniques such as NMR, FT-IR, and X-ray diffraction studies, alongside theoretical calculations to confirm the structure. This research exemplifies the compound's relevance in drug discovery and development, with a focus on understanding its molecular architecture and properties (Chen et al., 2021).
Applications in Material Science and Catalysis
The tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate derivatives have found applications beyond organic synthesis, including material science and as intermediates in catalytic processes. For instance, research by Specht et al. (2013) on the effects of hindrance in N-pyridyl imidazolylidenes coordinated to iridium highlights the compound's potential in tuning catalytic activities through structural modification. This work is indicative of the broader applicability of such compounds in catalysis and material science (Specht et al., 2013).
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12-9(13)14/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNGQVKTLSROK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)


![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388878.png)

![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388881.png)
![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/no-structure.png)



![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)
